![molecular formula C24H19F6N7O B2764063 (3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-98-8](/img/structure/B2764063.png)
(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H19F6N7O and its molecular weight is 535.454. The purity is usually 95%.
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Scientific Research Applications
- The N, N′-bis [3,5-bis(trifluoromethyl)phenyl]thiourea , abbreviated as Schreiner’s thiourea , has emerged as a privileged motif for catalyst development in organic chemistry . It activates substrates and stabilizes developing negative charges (e.g., oxyanions) through explicit double hydrogen bonding.
- ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (R-3,5-BTPE) serves as an essential intermediate in synthesizing antanacathartic drugs like aprepitant, rolapitant, and fosaprepitant. These drugs act as NK-1 receptor antagonists and are used to manage chemotherapy-induced nausea and vomiting .
Organocatalysis
Drug Synthesis
Pharmaceutical Synthesis
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the targets’ activity.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, viral replication, and cancer progression .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F6N7O/c1-14-2-4-18(5-3-14)37-21-19(33-34-37)20(31-13-32-21)35-6-8-36(9-7-35)22(38)15-10-16(23(25,26)27)12-17(11-15)24(28,29)30/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHNOHJOORCWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F6N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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